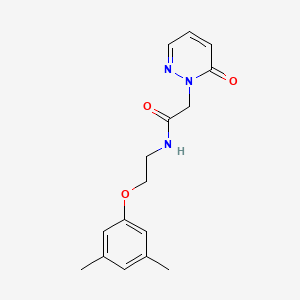
N-(2-(3,5-dimethylphenoxy)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3,5-dimethylphenoxy)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(3,5-dimethylphenoxy)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound with potential biological activities. This compound belongs to the class of pyridazinones, which are known for their diverse pharmacological properties. The molecular formula is C19H23N3O3 with a molecular weight of approximately 341.4 g/mol.
Structural Characteristics
The structure of this compound features:
- Pyridazinone Core : This core structure is associated with various biological activities, including anti-inflammatory and anti-cancer effects.
- Dimethylphenoxy Group : The presence of this group may enhance the compound's lipophilicity and biological interactions.
Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:
- Cell Cycle Arrest : It has been observed to induce G1 cell cycle arrest in cancer cells, which may contribute to its anti-cancer properties.
- Apoptosis Induction : The compound appears to promote apoptosis in certain cancer cell lines, indicating potential therapeutic applications in oncology.
Pharmacological Properties
Research indicates that this compound may possess the following pharmacological properties:
- Anti-inflammatory Activity : Similar compounds have demonstrated dual inhibition of cyclooxygenase and lipoxygenase pathways, which are critical in inflammatory responses.
- Antitumor Activity : Studies on related pyridazinone derivatives have shown promising results in inhibiting tumor growth in various cancer models.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds related to this compound. Below is a summary of key findings:
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-2-(6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-12-8-13(2)10-14(9-12)22-7-6-17-15(20)11-19-16(21)4-3-5-18-19/h3-5,8-10H,6-7,11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJUWQXPVAWHPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)CN2C(=O)C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














